(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane
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Overview
Description
(7,7-Dichlorobicyclo[410]heptan-1-yl)(trimethyl)silane is a unique organosilicon compound that features a bicyclic heptane structure with two chlorine atoms and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane typically involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A common method involves the use of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The bicyclic structure can participate in addition reactions with electrophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Addition Reactions: Electrophiles such as bromine or iodine can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of electrophiles to the bicyclic structure.
Hydrolysis: Products include the corresponding alcohols or silanols.
Scientific Research Applications
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used to modify surfaces and improve the properties of materials, such as adhesion and hydrophobicity.
Biological Studies: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive sites, such as the chlorine atoms and the trimethylsilyl group. The bicyclic structure provides rigidity and steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: This compound contains the trimethylsilyl group but lacks the bicyclic heptane structure.
7,7-Dichlorobicyclo[4.1.0]hept-2-ylphosphonic Dichloride: This compound has a similar bicyclic structure with different substituents.
Uniqueness
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane is unique due to the combination of the bicyclic heptane structure and the trimethylsilyl group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
Properties
CAS No. |
58660-83-6 |
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Molecular Formula |
C10H18Cl2Si |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
(7,7-dichloro-1-bicyclo[4.1.0]heptanyl)-trimethylsilane |
InChI |
InChI=1S/C10H18Cl2Si/c1-13(2,3)9-7-5-4-6-8(9)10(9,11)12/h8H,4-7H2,1-3H3 |
InChI Key |
UQIOWUIERQRHBA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C12CCCCC1C2(Cl)Cl |
Origin of Product |
United States |
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